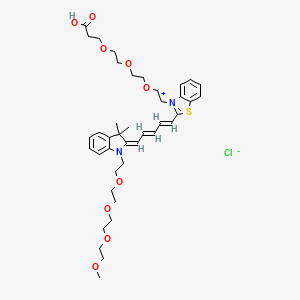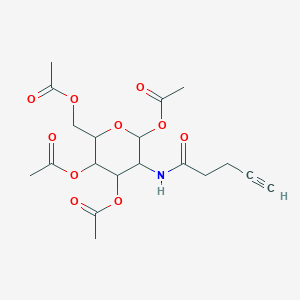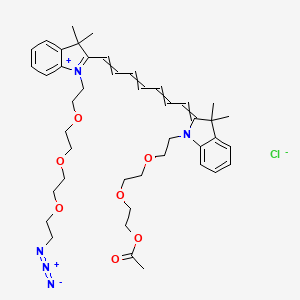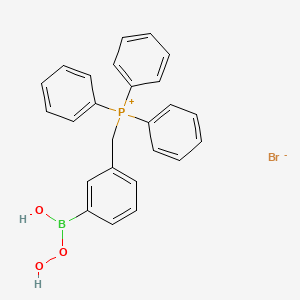
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-Benzothiazole Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N’-(acid-PEG3)-benzothiazole is a complex organic compound that combines the structural features of an indole and a benzothiazole, linked through polyethylene glycol (PEG) chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG4)-3,3-Dimethyl-3H-indole-N’-(acid-PEG3)-benzothiazole typically involves multiple steps:
Formation of the Indole and Benzothiazole Units: The indole unit can be synthesized through Fischer indole synthesis, while the benzothiazole unit can be prepared via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
PEGylation: The PEG chains are introduced through nucleophilic substitution reactions. For instance, m-PEG4 can be attached to the indole unit using an appropriate leaving group, such as a tosylate or mesylate.
Coupling: The final step involves coupling the PEGylated indole and benzothiazole units using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions would be essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N’-(acid-PEG3)-benzothiazole can undergo various chemical reactions, including:
Oxidation: The indole and benzothiazole units can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the PEG chains, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosylates, mesylates, and other leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N’-(acid-PEG3)-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the development of probes and sensors for biological imaging and diagnostics.
Medicine: Potential use in drug delivery systems due to its PEGylated structure, which can enhance solubility and bioavailability.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of N-(m-PEG4)-3,3-Dimethyl-3H-indole-N’-(acid-PEG3)-benzothiazole involves its ability to form stable conjugates with various biomolecules. The PEG chains provide flexibility and solubility, while the indole and benzothiazole units can interact with specific molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These properties make it an effective linker and facilitator in bioconjugation and drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azido-PEG-NHS ester
- Fmoc-PEG-NHS ester
- Propargyl-PEG-NHS ester
Uniqueness
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N’-(acid-PEG3)-benzothiazole stands out due to its unique combination of indole and benzothiazole units, which provide distinct chemical and biological properties. The PEG chains enhance solubility and biocompatibility, making it more versatile compared to other PEGylated compounds.
Propriétés
Formule moléculaire |
C40H55ClN2O9S |
|---|---|
Poids moléculaire |
775.4 |
Nom IUPAC |
3-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C40H54N2O9S.ClH/c1-40(2)33-11-7-8-12-34(33)41(18-21-47-26-29-51-32-31-49-24-23-45-3)37(40)15-5-4-6-16-38-42(35-13-9-10-14-36(35)52-38)19-22-48-27-30-50-28-25-46-20-17-39(43)44;/h4-16H,17-32H2,1-3H3;1H |
Clé InChI |
GWPPKGRUDZLUML-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)CCOCCOCCOCCOC)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-Benzothiazole Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)

